molecular formula C12H16N2O2 B078713 N-cyclohexyl-4-nitroaniline CAS No. 13663-59-7

N-cyclohexyl-4-nitroaniline

Cat. No. B078713
CAS RN: 13663-59-7
M. Wt: 220.27 g/mol
InChI Key: DWNVLQGHNLUJTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-4-nitroaniline and related compounds involves various strategies, including the conjugate addition of phenyllithium to linear ω-nitro-α,β,ψ,ω-unsaturated esters followed by intramolecular nitro-Michael cyclization, which yields nitrogen-functionalized cyclohexanes with contiguous chiral centers applicable to the total synthesis of α-, β-, and γ-lycoranes (Yasuhara et al., 2004).

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-nitroaniline has been determined through spectroscopic methods and X-ray diffraction analysis, revealing its crystallization in the monoclinic space group P21/n with specific cell parameters. This analysis provides insight into the arrangement of molecules and the stabilization of the crystal packing through N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

N-cyclohexyl-4-nitroaniline participates in various chemical reactions, including nitrosation processes and cycloaddition reactions. For instance, the nitrosation of N,N-dialkyl aromatic amines using N-cyclopropyl-N-alkylanilines as probes produces N-alkyl-N-nitrosoaniline by cleavage of the cyclopropyl group, indicating a mechanism involving the formation of an amine radical cation followed by rapid ring opening (Loeppky & Elomari, 2000).

Physical Properties Analysis

The physical properties of N-cyclohexyl-4-nitroaniline, such as melting points, solubility, and crystalline structure, can be inferred from its molecular structure and synthesis pathways. The specific arrangement of atoms and the presence of functional groups significantly influence its physical characteristics, making it suitable for various applications in material science and organic chemistry.

Chemical Properties Analysis

The chemical properties of N-cyclohexyl-4-nitroaniline, including reactivity with different chemical agents and participation in cycloaddition reactions, highlight its utility in synthetic chemistry. For example, its use in the synthesis of nitrogen-functionalized cyclohexanes showcases its versatility in facilitating the formation of complex molecules with multiple chiral centers, further emphasizing its importance in the development of new synthetic methodologies (Yasuhara et al., 2004).

Scientific Research Applications

  • Chemical Synthesis

    • N-cyclohexyl-4-nitroaniline is used in the synthesis of other chemical compounds .
    • It is often used in laboratories for the synthesis of various organic compounds .
  • Dye Production

    • It is an intermediate in the production of dyes .
    • Specifically, it is a precursor to p-phenylenediamine, an important component in many dyes .
  • Pharmaceuticals

    • N-cyclohexyl-4-nitroaniline is used in the production of certain pharmaceuticals .
  • Gasoline Production

    • It is used in the production of gasoline as a gum inhibitor .
  • Poultry Medicine

    • N-cyclohexyl-4-nitroaniline is used in the production of certain poultry medicines .
  • Corrosion Inhibitor

    • It is used as a corrosion inhibitor .
  • Explosives

    • N-cyclohexyl-4-nitroaniline can be used in the production of explosives . The nitro group in the compound possesses strong electron-withdrawing tendencies, which can lead to the formation of explosives .
  • Pesticides

    • It is used in the production of pesticides . Due to its toxic nature, it can be effective in controlling pests .
  • Nanocatalytic Systems

    • N-cyclohexyl-4-nitroaniline is used in various nanocatalytic systems . It has attracted tremendous interest over the past few years due to its nominal features of advanced effectiveness .
  • Chemical Reduction

    • It is used in the chemical reduction process . The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .
  • Thermodynamic Studies

    • N-cyclohexyl-4-nitroaniline is used in thermodynamic studies . For example, it has been used to study the thermodynamic parameters (i.e., enthalpy of activation and entropy change) using a hydrogel system .
  • Catalytic Degradation

    • It is used in the catalytic degradation process . This systematic review summarizes the fundamentals associated with the catalytic degradation of 4-NA .

Safety And Hazards

N-cyclohexyl-4-nitroaniline is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for understanding the model reaction of nitroaniline reduction involve studying the kinetics, mechanisms, and thermodynamics . This will require a comprehensive and critical study of the latest modifications used in the synthesis of these catalytic systems .

properties

IUPAC Name

N-cyclohexyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVLQGHNLUJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396698
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-nitroaniline

CAS RN

13663-59-7
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ma̧kosza, M Białecki - The Journal of Organic Chemistry, 1998 - ACS Publications
A new reaction of sulfenamides with electrophilic arenes under basic conditions is described. The σ adducts formed from nitroarenes and the anions of sulfenamides undergo …
Number of citations: 133 pubs.acs.org
C Yang, F Zhang, GJ Deng, H Gong - The Journal of Organic …, 2018 - ACS Publications
A base-promoted amination of aromatic halides has been developed using a limited amount of dimethylformamide (DMF) or amine as an amino source. Various aryl halides, including F…
Number of citations: 30 pubs.acs.org
B Sreedhar, R Arundhathi, PL Reddy, MA Reddy… - …, 2009 - thieme-connect.com
Copper-aluminum hydrotalcite catalysts were effectively used in the coupling of aryl chlorides with aliphatic, aromatic, and N (H)-heterocyclic amines to afford the corresponding N-…
Number of citations: 21 www.thieme-connect.com

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